emepronium carrageenate
CAS No.: 137426-20-1
Cat. No.: VC0236761
Molecular Formula: C19H28N4O
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 137426-20-1 |
---|---|
Molecular Formula | C19H28N4O |
Molecular Weight | 0 |
Introduction
Chemical Structure and Composition
Emepronium carrageenate is a novel pharmaceutical complex formed between emepronium and carrageenan. Emepronium, which has the structural formula presented in patent literature, is a known therapeutically active substance primarily used as an anticholinergic and antispasmodic agent in treating bladder-related ailments . The substance is traditionally used as emepronium bromide, with its preparation described in Chemical Abstracts dating back to 1954 .
Carrageenan, the complexing agent, is a hydrocolloid cell constituent extracted from red seaweeds of the Gigartinaceae family . It exists as a range of sulphated polysaccharides composed of galactose residues. The specific carrageenan used in the complex (referenced as Aubygum×2 in patents) exists mainly as the sodium salt and is a linear polysaccharide of sulphated galactose and 3,6-anhydrogalactose residues . It contains two principal fractions known as kappa and lambda, comprising approximately 50-80% and 20-50% respectively, with a molecular weight range of 100,000-1,000,000 .
The pharmaceutical complex can contain 10-70% by weight of emepronium (expressed as emepronium bromide), with preferred formulations containing 50-70% by weight . The characterization data of emepronium carrageenate reveals the following properties:
Table 1: Physicochemical Properties of Emepronium Carrageenate
Property | Specification |
---|---|
Appearance | White to yellowish, odorless powder |
Sodium content | 0.0 mmol/g (dry basis) |
Sulphate content | 1.8 mmol/g (dry basis) |
Emepronium content | 1.7 mmol/g (dry basis) |
Solubility in water | Sparingly soluble |
Dissolution in GI fluids | Rapid release of emepronium |
Synthesis and Preparation Methods
The synthesis of emepronium carrageenate involves reacting carrageenan or its salt with a solution of emepronium, typically as its bromide, followed by isolation of the resulting complex . Patent literature describes several preparation methods:
Direct Addition Method
In this method, emepronium bromide is dissolved in distilled water, and carrageenan is added during stirring at a controlled temperature (approximately 30°C). The mixture is then centrifuged, and the solid residue is processed to obtain the final product .
A detailed example includes dissolving 70 g emepronium bromide in 800 g distilled water, adding 50 g carrageenan during stirring at 30°C, followed by centrifugation, suspension of the residue in distilled water, and subsequent granulation and drying of the product .
Pharmacological Properties and Advantages
Emepronium carrageenate demonstrates significant pharmacological advantages over traditional emepronium bromide formulations while maintaining therapeutic efficacy:
Reduced Esophageal Irritation
The primary advantage of the complex is its sparingly soluble nature in water. This property ensures that the majority of emepronium remains complex-bound and biologically inactive during passage through the esophagus, significantly reducing the risk of mucosal irritation and ulceration . In vitro studies have shown that less than 3% of emepronium is released from the complex in conditions mimicking the esophageal environment .
Maintained Bioavailability
Despite reduced solubility in neutral pH environments, emepronium carrageenate rapidly releases the active ingredient in gastric juice, ensuring that the biological availability remains practically equivalent to conventional emepronium bromide formulations .
Dissolution Characteristics
The complex demonstrates specific dissociation characteristics in physiological media. Studies indicate that the ratios [Na+]/[emepronium] and [H+]/[emepronium] must be ≥30 for complete dissolution of emepronium carrageenate . This property contributes to the controlled release profile that provides reduced irritation while maintaining efficacy.
Therapeutic Applications
Emepronium carrageenate, marketed as Cetiprin Novum, has demonstrated efficacy in treating various urinary disorders:
Primary Indications
The complex is primarily used in treating conditions related to bladder function, including:
The anticholinergic properties of emepronium help reduce involuntary detrusor muscle contractions, thereby improving symptoms associated with overactive bladder conditions.
Clinical Efficacy
Several clinical trials have evaluated the efficacy of emepronium carrageenate:
A study involving 72 women with proven detrusor instability demonstrated statistically significant improvement in both symptomatic and urodynamic parameters without serious side effects using a dose titration approach .
Another clinical trial with 18 women (median age 54 years, range 36-79) with urinary motor urge (n=13) or sensory urge (n=5) incontinence showed:
-
Improved subjective ability to control micturition (reduced urge)
-
Approximately 20% decrease in total number of micturitions compared to baseline
-
Approximately 75% decrease in urge incontinence episodes
-
Significant increase (approximately 25%) in average micturition volume compared to placebo
Dosage and Administration
The recommended dosage of emepronium carrageenate varies based on patient characteristics:
Table 2: Recommended Dosage Based on Patient Age
Patient Category | Recommended Initial Daily Dose |
---|---|
Younger patients (<50 years) | 500 mg |
Elderly patients (>50 years) | 1000 mg |
This age-based dosing recommendation stems from the observation that the percentage of urinary excretion of emepronium decreases with increasing oral intake and advancing age .
Clinical trials have typically evaluated daily doses of 500 mg and 1000 mg, with both demonstrating efficacy . The reduced esophageal irritation potential of emepronium carrageenate makes it particularly suitable for patients with difficulty swallowing tablets or history of esophageal disorders.
Pharmaceutical Formulations
Emepronium carrageenate is suitable for various pharmaceutical formulations due to its favorable physical properties:
Tablet Formulations
Patent literature describes direct compression techniques for tablet production with formulations containing varying amounts of emepronium carrageenate :
Table 3: Tablet Formulation Examples
Composition | 100 mg Tablet (mg) | 200 mg Tablet (mg) |
---|---|---|
Granulated emepronium carrageenate (<200 μm) | 175 | 350 |
Magnesium stearate | 4 | 8 |
Colloidal silicon dioxide | 2 | 4 |
Polyvinylpolypyrrolidone | 21 | 42 |
Total weight | 202 | 405 |
Both uncoated tablets and film-coated tablets (using coating materials such as Eudragit E or Klucel LF) have been developed .
Capsule Formulations
Capsule formulations have also been described, including:
-
Capsules containing 350 mg granulated emepronium carrageenate
-
Capsules containing 175 mg granulated emepronium carrageenate
These formulations provide flexibility in dosing and may be preferred by certain patient populations.
Comparative Analysis with Related Compounds
Emepronium carrageenate represents an innovation among a family of carrageenan complexes with various active pharmaceutical ingredients:
Table 4: Comparison of Carrageenan Complexes
Complex | Active Component | Primary Indication | Key Advantage |
---|---|---|---|
Emepronium carrageenate | Emepronium | Urinary disorders | Reduced esophageal irritation |
Doxycycline carrageenate | Doxycycline | Bacterial infections | Reduced esophageal irritation |
Propranolol carrageenate | Propranolol | Beta-blockade | Reduced esophageal irritation |
All these complexes share the common advantage of reduced esophageal irritation potential while maintaining therapeutic efficacy comparable to their conventional salt forms .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume